molecular formula C22H26FN3O2S B3010175 N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide CAS No. 1007913-68-9

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide

Cat. No.: B3010175
CAS No.: 1007913-68-9
M. Wt: 415.53
InChI Key: VEMNISVGXUJPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide features a structurally complex scaffold combining an adamantyl group, a 4,5-dihydrothiazole ring, and a 4-fluorobenzamide moiety. The adamantyl group is known to enhance lipophilicity and metabolic stability, often utilized in antiviral and central nervous system (CNS)-targeting therapeutics . The 4-fluorobenzamide substituent contributes to electronic effects, enhancing binding interactions and resistance to oxidative metabolism .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-4,13-15,18H,5-12H2,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMNISVGXUJPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its thiazole moiety and adamantyl group. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H26FN3O2S
  • Molecular Weight : 415.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring can interact with various enzymes, potentially inhibiting their function. This interaction is crucial for its antimicrobial and anticancer properties.
  • DNA Intercalation : The adamantyl group enhances the lipophilicity of the compound, allowing it to intercalate into DNA. This property can lead to disruption of DNA replication in cancer cells.
  • Modulation of Inflammatory Pathways : Studies suggest that this compound may influence inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar thiazole structures possess antimicrobial properties. For instance:

  • Case Study : A derivative of thiazole demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The compound's ability to intercalate DNA suggests potential anticancer applications:

  • Case Study : In vitro studies revealed that similar thiazole derivatives inhibited the proliferation of cancer cell lines, indicating a cytotoxic effect .

Anti-inflammatory Effects

The modulation of inflammatory pathways could position this compound as a therapeutic agent in treating conditions like arthritis:

  • Research Findings : Thiazole-based compounds have been shown to reduce pro-inflammatory cytokines in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

a. TAS1553 (5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide)

  • Key Differences :
    • Heterocycle : TAS1553 contains a 5-oxo-4,5-dihydro-1,3,4-oxadiazole ring, whereas the target compound uses a 4,5-dihydro-1,3-thiazole. The sulfur atom in thiazole may enhance π-π stacking interactions compared to oxadiazole’s oxygen.
    • Substituents : TAS1553 includes a sulfamoyl group and a fluorinated dimethylphenyl group, contrasting with the adamantyl and fluorobenzamide in the target compound.
  • Biological Activity : TAS1553 is a ribonucleotide reductase inhibitor with antitumor activity, suggesting that the target compound’s adamantyl-thiazole scaffold may target different enzymatic pathways .

b. 2-Chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide (CAS 791127-42-9)

  • Key Differences: Core Structure: Shares the 4,5-dihydrothiazol-2-ylamino group but lacks the adamantyl moiety. Instead, it features a chloro-substituted benzamide.

c. N-(4-Fluoromethyl-thiazol-2-yl)-acetamide

  • Key Differences :
    • Substituents : Contains a fluoromethyl group on the thiazole ring, differing from the partially saturated dihydrothiazole in the target compound.
    • Electronic Effects : The fluoromethyl group may increase metabolic stability, while the dihydrothiazole in the target compound could offer improved conformational rigidity .
Adamantyl-Containing Analogues

a. N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

  • Key Differences: Heterocycle: Utilizes an indazole-carboxamide core instead of thiazole. Indazole derivatives are common in kinase inhibitors.

Comparative Pharmacological and Physicochemical Profiles

Parameter Target Compound TAS1553 791127-42-9
Core Heterocycle 4,5-Dihydro-1,3-thiazole 4,5-Dihydro-1,3,4-oxadiazole 4,5-Dihydro-1,3-thiazole
Key Substituents Adamantyl, 4-fluorobenzamide Sulfamoyl, fluorodimethylphenyl Chlorobenzamide
Lipophilicity (LogP) High (adamantyl) Moderate Low
Metabolic Stability Enhanced (adamantyl, fluorine) Moderate (oxadiazole) Low (chlorine)
Therapeutic Indication Hypothesized: Antiviral/CNS Antitumor Undisclosed (structural probe)

Research Findings and Implications

  • Adamantyl Advantage: The adamantyl group in the target compound likely extends half-life and improves CNS bioavailability compared to non-adamantyl analogues like 791127-42-9 .
  • Thiazole vs.
  • Fluorine Effects : The 4-fluorobenzamide substituent in the target compound could reduce cytochrome P450-mediated metabolism, a feature absent in chloro- or sulfamoyl-containing analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.